molecular formula C11H11F3N2OS B2892091 4-(1,3-Benzothiazol-2-ylamino)-1,1,1-trifluoro-2-butanol CAS No. 861212-67-1

4-(1,3-Benzothiazol-2-ylamino)-1,1,1-trifluoro-2-butanol

Cat. No. B2892091
CAS RN: 861212-67-1
M. Wt: 276.28
InChI Key: CVMFSFQHDCAFLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are widely used in various fields due to their pharmaceutical and biological activity .


Synthesis Analysis

The synthesis of benzothiazoles often involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Other methods include the cyclization of thioamide or carbon dioxide (CO2) as raw materials .


Molecular Structure Analysis

The molecular structure of benzothiazoles involves a benzene ring fused to a thiazole ring . The exact structure would depend on the specific substituents attached to the benzothiazole core.


Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For example, the formal acylation of the benzothiazoles can be achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .

Scientific Research Applications

4-(1,3-Benzothiazol-2-ylamino)-1,1,1-trifluoro-2-butanol has a wide range of applications in scientific research. It can be used as a fluorescent probe to detect and quantify reactive oxygen species in cells, as a reagent in organic synthesis, and as a catalyst in a variety of reactions. It has also been used in the synthesis of a number of compounds, including pharmaceuticals, surfactants, and dyes. Additionally, this compound has been used to study the mechanisms of enzyme-catalyzed reactions, as well as the structure and function of proteins, peptides, and other biomolecules.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzothiazol-2-ylamino)-1,1,1-trifluoro-2-butanol is not yet fully understood. However, it is known that it can act as a fluorescent probe to detect and quantify reactive oxygen species in cells, as a reagent in organic synthesis, and as a catalyst in a variety of reactions. Additionally, it has been suggested that this compound may interact with enzymes and other proteins, altering their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been suggested that this compound may interact with enzymes and other proteins, altering their structure and function. Additionally, this compound has been used to study the mechanisms of enzyme-catalyzed reactions, as well as the structure and function of proteins, peptides, and other biomolecules.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(1,3-Benzothiazol-2-ylamino)-1,1,1-trifluoro-2-butanol in laboratory experiments is its versatility. It can be used as a fluorescent probe to detect and quantify reactive oxygen species in cells, as a reagent in organic synthesis, and as a catalyst in a variety of reactions. Additionally, it has been used in the synthesis of a number of compounds, including pharmaceuticals, surfactants, and dyes.
However, there are some limitations to using this compound in laboratory experiments. For example, its mechanism of action is not yet fully understood, and it is not known if it has any adverse effects on cells or other biomolecules. Additionally, it is not known if it can interact with other compounds or interfere with other experiments.

Future Directions

There are a number of potential future directions for 4-(1,3-Benzothiazol-2-ylamino)-1,1,1-trifluoro-2-butanol research. For example, further research could be conducted to better understand its mechanism of action and its effects on cells and other biomolecules. Additionally, further research could be conducted to explore its potential applications in the synthesis of pharmaceuticals, surfactants, and dyes. Furthermore, further research could be conducted to explore its potential use in the study of enzyme-catalyzed reactions and the structure and function of proteins, peptides, and other biomolecules. Finally, further research could be conducted to explore its potential use as a fluorescent probe to detect and quantify reactive oxygen species in cells.

Synthesis Methods

4-(1,3-Benzothiazol-2-ylamino)-1,1,1-trifluoro-2-butanol can be synthesized by a variety of methods, including a Friedel-Crafts acylation reaction, a Grignard reaction, and an aldol condensation reaction. In the Friedel-Crafts acylation reaction, a benzothiazole is reacted with an acyl chloride, such as trifluoroacetic acid chloride, in the presence of a Lewis acid catalyst, such as aluminum chloride or boron trifluoride, to produce this compound. In the Grignard reaction, a benzothiazole is reacted with a Grignard reagent, such as methylmagnesium bromide, in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce this compound. In the aldol condensation reaction, a benzothiazole is reacted with an aldehyde, such as formaldehyde, in the presence of a base, such as sodium hydroxide, to produce this compound.

Safety and Hazards

The safety and hazards associated with benzothiazoles can also vary depending on their specific structure. Some benzothiazoles may pose risks to human health and the environment, so it’s important to handle them with care and use appropriate safety measures .

properties

IUPAC Name

4-(1,3-benzothiazol-2-ylamino)-1,1,1-trifluorobutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2OS/c12-11(13,14)9(17)5-6-15-10-16-7-3-1-2-4-8(7)18-10/h1-4,9,17H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMFSFQHDCAFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NCCC(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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